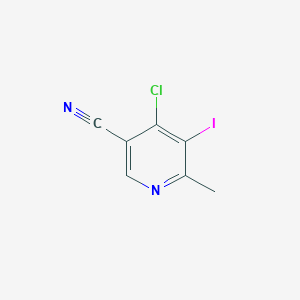
4-Chloro-5-iodo-6-methylnicotinonitrile
描述
4-Chloro-5-iodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine, iodine, and methyl groups on the pyridine ring
准备方法
The synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 6-methylnicotinonitrile, followed by selective iodination and chlorination under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.
化学反应分析
4-Chloro-5-iodo-6-methylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Chloro-5-iodo-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-5-iodo-6-methylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
Similar compounds to 4-Chloro-5-iodo-6-methylnicotinonitrile include other halogenated nicotinonitriles, such as:
- 4-Chloro-5-bromo-6-methylnicotinonitrile
- 4-Chloro-5-fluoro-6-methylnicotinonitrile
- 4-Chloro-5-iodo-6-ethylnicotinonitrile
These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound may confer distinct properties that make it particularly useful in specific applications .
生物活性
4-Chloro-5-iodo-6-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on available research and case studies.
This compound is a nicotinonitrile derivative characterized by the presence of chlorine and iodine substituents. Its molecular structure contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for targeting protein kinases, which are crucial in various signaling pathways within cells. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways relevant to disease states such as cancer and viral infections.
Biological Activity
The compound has shown promise in several areas:
1. Antiviral Activity:
Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral proteins. For example, studies on related compounds have demonstrated their ability to inhibit the HIV-1 Vif-APOBEC3G axis, suggesting that this compound may exhibit similar antiviral properties .
2. Anticancer Potential:
Compounds that share structural similarities with this compound have been evaluated for their cytotoxic effects against cancer cell lines. The introduction of halogen atoms in the structure often enhances the anticancer activity by increasing the lipophilicity and altering the interaction with biological targets .
Case Studies
Several studies have explored the biological activity of related compounds:
Research Findings
Recent findings highlight the significance of substituents on the nicotinonitrile core affecting biological activity:
- Substituent Effects: The presence of halogens (Cl, I) enhances binding affinity to target proteins.
- Cytotoxicity Profiles: Compounds with similar scaffolds exhibit varying degrees of cytotoxicity depending on their structural modifications.
- Enzyme Inhibition: Preliminary data suggest that these compounds may inhibit critical enzymes involved in tumor progression and viral replication.
属性
IUPAC Name |
4-chloro-5-iodo-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-4-7(9)6(8)5(2-10)3-11-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOAQOBOZJTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1I)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















